Bicyclo[4.2.0]octan-5-one
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Overview
Description
Bicyclo[4.2.0]octan-2-one is a bicyclic compound with the molecular formula C8H12O. It features a unique structure consisting of two fused rings, making it an interesting subject of study in organic chemistry. This compound is known for its strained ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octan-2-one can be synthesized through various methods. One common approach involves the [2+2] cycloaddition of cyclohexenone with an alkene. For instance, irradiation of cyclohexenones in the presence of 1,1-dimethoxyethylene yields diastereomeric mixtures of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones, which can be hydrolyzed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for bicyclo[42
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[4.2.0]octan-2-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.
Biology: The compound’s derivatives are investigated for potential biological activity.
Medicine: Research explores its potential use in drug development, particularly for its unique structural features.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octan-2-one exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in oxidation reactions, the compound’s ketone group is the primary site of reactivity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.
Bicyclo[3.2.1]octane: Features a different arrangement of carbon atoms in its rings.
Bicyclo[2.2.2]octane: Known for its symmetrical structure and different reactivity.
Uniqueness
Bicyclo[4.2.0]octan-2-one is unique due to its specific ring strain and reactivity, which distinguish it from other bicyclic compounds. Its structure allows for unique chemical transformations and applications in various fields.
Biological Activity
Bicyclo[4.2.0]octan-5-one is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its chemical characteristics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic framework that influences its reactivity and biological interactions. The compound features a ketone functional group, which is significant for its biological activity. The three-dimensional conformation of the compound allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of bicyclic compounds can possess cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated efficacy against certain bacterial strains, suggesting potential use in antimicrobial therapies.
- Neuroprotective Effects : Preliminary research indicates that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The presence of the ketone group may allow the compound to act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell proliferation.
- Interaction with Cellular Membranes : The unique structure may facilitate interactions with lipid membranes, altering membrane permeability and affecting cell viability.
- Modulation of Signaling Pathways : It may influence signaling pathways associated with apoptosis and cell survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Cytotoxicity Against Cancer Cell Lines :
-
Antimicrobial Efficacy :
- Research evaluating the antimicrobial properties revealed that this compound showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting potential for development as an antibacterial agent.
-
Neuroprotective Studies :
- In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress-induced damage, indicating a possible role in treating neurodegenerative conditions like Alzheimer's disease.
Data Summary Table
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
bicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2 |
InChI Key |
WSJNSKQKFMRZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC2C(=O)C1 |
Origin of Product |
United States |
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